![molecular formula C17H14F3N7O2 B6588047 2-(4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)pyrazine CAS No. 1235241-45-8](/img/structure/B6588047.png)

2-(4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a novel derivative of pyrazine . Pyrazine is an important class of six-membered nitrogen-based heterocycles, which are well known for their utility in rational drug design . This compound has been designed and synthesized for its potential anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

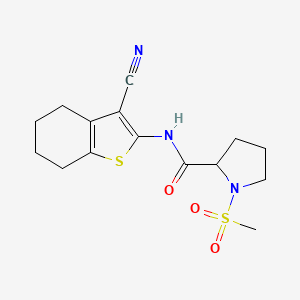

The synthesis of this compound involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . All the target compounds were synthesized in excellent yields under mild reaction conditions .Molecular Structure Analysis

The molecular structure of this compound is derived from pyrazine, which is a six-membered ring containing two nitrogen atoms . The compound also contains a trifluoromethyl group, an oxadiazol group, and a piperazine carbonyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the treatment of a triazolo pyrazine derivative with isocyanates . Further chemical reactions may be involved in the formation of the final compound, but specific details are not provided in the available literature .Physical and Chemical Properties Analysis

Specific physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available literature .将来の方向性

作用機序

Target of Action

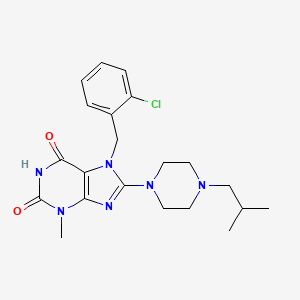

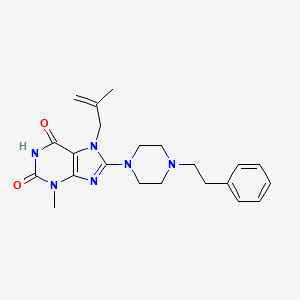

The primary target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a non-selective cation channel that is considered to play a fundamental role in the modulation of pain signals and heat sensation .

Mode of Action

The compound acts as an antagonist of the TRPV1 receptor . By binding to this receptor, it prevents the activation of the receptor by its agonists, thereby inhibiting the subsequent signal transduction pathways .

Biochemical Pathways

The inhibition of TRPV1 by this compound affects several biochemical pathways. TRPV1 is involved in the transmission of pain signals, and its inhibition can lead to an attenuation of these signals . This can result in an analgesic effect, reducing the perception of pain .

Result of Action

The antagonistic action of this compound on the TRPV1 receptor can lead to a reduction in pain perception, providing potential therapeutic benefits in conditions associated with pain . Additionally, it has been suggested that this compound may have potential applications in the treatment of cough, as TRPV1 plays a role in modulating the cough reflex .

特性

IUPAC Name |

pyrazin-2-yl-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N7O2/c18-17(19,20)16-24-14(25-29-16)11-1-2-13(23-9-11)26-5-7-27(8-6-26)15(28)12-10-21-3-4-22-12/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJZTSXKKFRLJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylsulfamoyl)-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide](/img/structure/B6587966.png)

![1-(2,6-difluorophenyl)-3-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]urea](/img/structure/B6587971.png)

![1-(3,4-dimethoxyphenyl)-3-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]urea](/img/structure/B6587975.png)

![5-methyl-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-1,2-oxazole-3-carboxamide](/img/structure/B6587978.png)

![N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6587987.png)

![1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B6588007.png)

![7-ethyl-3-methyl-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6588010.png)

![4-{4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B6588040.png)

![4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide](/img/structure/B6588055.png)

![2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B6588063.png)

![2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6588070.png)